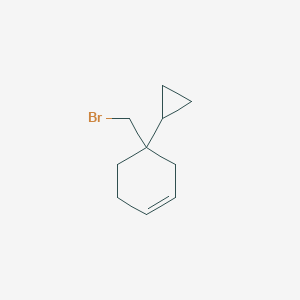
(2R)-3-chloro-2-hydroxypropylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 3-chloro-2-hydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloro-1,2-propanediol and phosphorous acid.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Product Isolation: The resulting [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Esterification: The phosphonic acid group can form esters with alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include [(2R)-3-hydroxy-2-hydroxypropyl]phosphonic acid and [(2R)-3-amino-2-hydroxypropyl]phosphonic acid.
Oxidation: Products include [(2R)-3-chloro-2-oxopropyl]phosphonic acid.
Reduction: Products include [(2R)-3-chloro-2-methylpropyl]phosphonic acid.
Aplicaciones Científicas De Investigación
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid antibiotic with a similar structure but different biological activity.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters, which have different chemical properties and applications.
Phosphinic Acid Derivatives: Compounds like phosphinic acid, which have distinct reactivity and uses.
Propiedades
Fórmula molecular |
C3H8ClO4P |
|---|---|
Peso molecular |
174.52 g/mol |
Nombre IUPAC |
[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |
Clave InChI |
MTHUXSANBRAURH-VKHMYHEASA-N |
SMILES isomérico |
C([C@H](CCl)O)P(=O)(O)O |
SMILES canónico |
C(C(CCl)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)




![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
